7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
The compound 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a derivative of the pyrazolopyrimidine class, which is known for its potential biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and biological evaluation of structurally related compounds. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives as cathepsin K inhibitors is described, which involves cyclization of 5-aminopyrazoles with certain ynones, followed by further functional group transformations . This suggests that the synthesis of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid might involve similar cyclization strategies.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that include cyclization and substitution reactions. For example, the synthesis of thiazolopyrimidine derivatives with anticancer activity involves the reaction of a thiazolopyrimidine compound with various substituted aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid . Similarly, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives as cathepsin K inhibitors includes cyclization of aminopyrazoles with ynones . These methods indicate that the synthesis of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid could also be achieved through a cyclization process followed by appropriate functional group modifications.
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is crucial for their biological activity. The presence of specific functional groups and substituents can significantly influence the binding affinity and inhibitory activity of these compounds. For instance, molecular docking studies were performed to understand the binding mode of pyrazolo[1,5-a]pyrimidine derivatives in the active site of cathepsin K . The structure-activity relationship (SAR) study of thiazolopyrimidine derivatives revealed that the presence of hydrogen donor/acceptor domains, hydrophobic aryl ring systems, and electron donor moieties significantly affect their anticancer activity . These findings suggest that the molecular structure of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid would be an important factor in its potential biological applications.
Chemical Reactions Analysis
The chemical reactivity of pyrazolopyrimidine derivatives is influenced by the presence of various substituents on the core structure. The SAR study of thiazolopyrimidine derivatives showed that ortho and para substitution on the distal aryl ring strongly influenced anticancer activity . This implies that the chemical reactions involving 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid would need to be carefully designed to introduce the desired substituents that could enhance its biological activity.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid are not directly discussed in the provided papers, the properties of related compounds can offer some insights. The thiazolopyrimidine derivatives were characterized using IR, (1)H-NMR, mass, and elemental analyses . These techniques are essential for confirming the structure of synthesized compounds and for understanding their physical properties such as solubility, stability, and melting point. The chemical properties, such as reactivity and binding affinity, can be inferred from biological activity assays and molecular docking studies . These analyses are critical for the development of compounds with potential therapeutic applications.
Scientific Research Applications
Heterocyclic Compound Synthesis
7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its derivatives are pivotal in the synthesis of various heterocyclic compounds. Studies demonstrate the preparation of fused pyridine carboxylic acids, including pyrazolo and furo-pyridines, through Combes-type reactions and subsequent ester hydrolysis. These compounds undergo combinatorial transformations, amide couplings, and heterocyclizations, highlighting their versatility in creating diverse molecular libraries (Volochnyuk et al., 2010).
Regioselective Synthesis
The regioselective synthesis of 7-substituted pyrazolo pyrimidine carboxamides showcases the compound's utility in crafting specific molecular structures. The process involves sequential reactions leading to highly reactive intermediates, which are then treated with various reagents to yield substituted derivatives. Hydrolysis and amidation steps further modify these structures, offering a route to a wide range of regioselectively synthesized compounds (Drev et al., 2014).
Antiprotozoal Agents Synthesis
The compound has been instrumental in synthesizing antiprotozoal agents, with particular effectiveness against T. b. rhodesiense and P. falciparum. These agents demonstrate high DNA affinity and substantial in vitro and in vivo activities, showcasing the compound's potential in developing therapeutic agents for protozoal infections (Ismail et al., 2004).
Novel Purine Analogues Synthesis
The compound serves as a precursor for creating novel purine analogues, incorporating the furan nucleus into various fused heterocyclic ring systems. This synthesis pathway enriches the structural diversity and potential biological activity of purine analogues (Mostafa & Nada, 2015).
Synthesis of Pyrazolo Pyrimidines
A series of polyfunctionally substituted pyrazolo pyrimidines have been prepared using a solvent-free method, emphasizing the compound's role in eco-friendly chemical synthesis routes. This method is noted for its efficiency, yield, and regiospecificity, contributing to the sustainable development of valuable heterocyclic compounds (Quiroga et al., 2007).
properties
IUPAC Name |
7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3/c15-11(16)7-6-10-12-4-3-8(14(10)13-7)9-2-1-5-17-9/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVANFBWIAZCONH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=CC(=NN23)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301200961 | |
Record name | 7-(2-Furanyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301200961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822398 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
CAS RN |
869947-19-3 | |
Record name | 7-(2-Furanyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869947-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(2-Furanyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301200961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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